

Variolink's Adhesion to Enamel and Dentin: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Variolink*

Cat. No.: *B1169904*

[Get Quote](#)

Variolink, a widely used resin cement in restorative dentistry, demonstrates reliable bond strength to both enamel and dentin. However, its performance, when benchmarked against other contemporary resin cements, reveals a competitive but varied landscape. This guide provides an objective comparison of **Variolink**'s bond strength, supported by experimental data from multiple in-vitro studies, to aid researchers and dental professionals in making informed material selections.

Comparative Bond Strength to Enamel

When bonded to enamel, **Variolink** consistently exhibits robust bond strengths, often comparable to or exceeding those of its competitors. The choice of adhesive system and curing method significantly influences the outcomes.

Resin Cement System	Substrate	Mean Bond Strength (MPa)	Standard Deviation (MPa)	Test Method
Variolink II	Enamel	18.57	3.11	µTBS
Variolink Veneer	Enamel	24.76	8.8	SBS
RelyX Veneer	Enamel	Not specified in detail	SBS	
RelyX Unicem (Self-Adhesive)	Enamel	14.5	Not specified in detail	SBS
Panavia F 2.0	Enamel	23.6	Not specified in detail	SBS

µTBS: Microtensile Bond Strength, SBS: Shear Bond Strength

As indicated in the table, **Variolink** Veneer demonstrated the highest shear bond strength to enamel in one study.^[1] Another study using the microtensile bond strength test reported a mean bond strength of 18.57 MPa for **Variolink** II on enamel.^{[2][3]} It is important to note that direct comparison between studies can be challenging due to variations in testing methodologies.

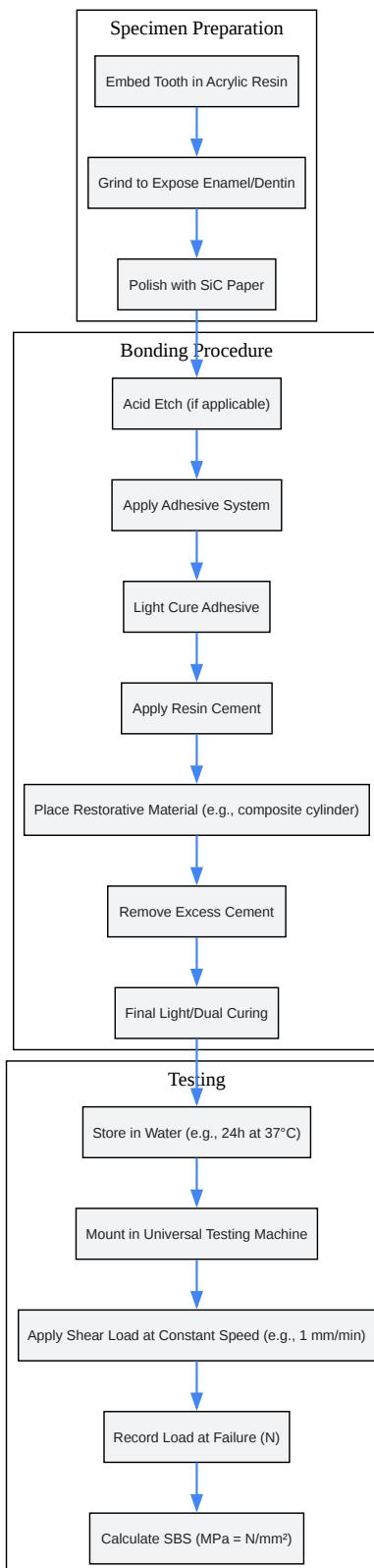
Comparative Bond Strength to Dentin

The bond strength of resin cements to dentin is a critical factor for the longevity of indirect restorations, as dentin presents a more complex substrate for adhesion than enamel.

Resin Cement System	Substrate	Mean Bond Strength (MPa)	Standard Deviation (MPa)	Test Method
Variolink N (Total Etch)	Dentin	14.19	0.76	SBS
Variolink II	Dentin	5.3	2.2	SBS
Variolink II	Dentin	13.78	8.8	SBS
Variolink II	Dentin	22.46	1.46	µTBS
Variolink II	Dentin	20.74	4.15	SBS
Multilink N (Self-Etch)	Dentin	10.70	0.75	SBS
Multilink Speed (Self-Adhesive)	Dentin	5.46	0.66	SBS
RelyX ARC	Dentin	26.48	Not specified in detail	µTBS
Calibra	Dentin	Not specified in detail	µTBS	
Paracem	Dentin	18.66	Not specified in detail	µTBS
Panavia F	Dentin	4.5	0.7	SBS
Super-Bond C&B	Dentin	1.7	0.4	SBS
Chemiace II	Dentin	1.6	0.4	SBS

µTBS: Microtensile Bond Strength, SBS: Shear Bond Strength

In a comparative study, **Variolink N**, a total-etch resin cement, exhibited a significantly higher shear bond strength to dentin (14.19 ± 0.76 MPa) compared to the self-etch cement **Multilink N** (10.70 ± 0.75 MPa) and the self-adhesive cement **Multilink Speed** (5.46 ± 0.66 MPa).^[4] Another study found **Variolink II** to have the highest shear bond strength (5.3 ± 2.2 MPa) after

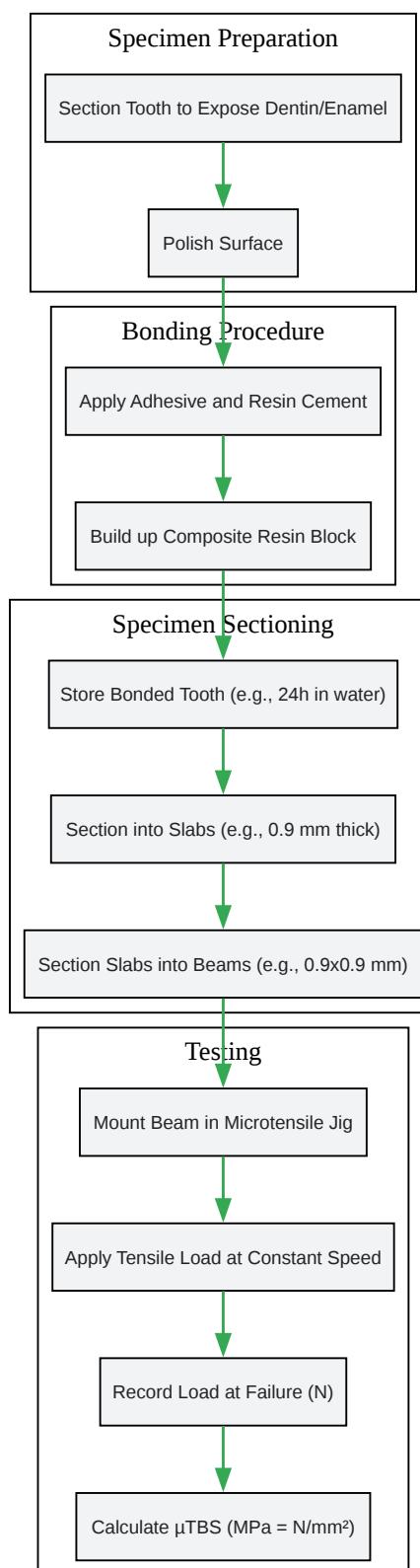

24 hours when compared to Panavia F, Super-Bond C&B, and Chemiace II.^[5] However, a different study reported a higher microtensile bond strength for RelyX ARC (26.48 MPa) compared to **Variolink II**.^[6] **Variolink II** also demonstrated favorable bond strength in other evaluations.^{[1][7][8]} These findings highlight the influence of the adhesive strategy (total-etch vs. self-etch vs. self-adhesive) on the resulting bond strength to dentin.

Experimental Protocols

The bond strength of resin cements is typically evaluated using one of two primary methods: the shear bond strength (SBS) test or the microtensile bond strength (μ TBS) test.

Shear Bond Strength (SBS) Testing Protocol

The SBS test measures the force required to de-bond a restorative material from the tooth surface when a shearing force is applied parallel to the adhesive interface.


[Click to download full resolution via product page](#)

Caption: Shear Bond Strength (SBS) Experimental Workflow.

A typical SBS testing protocol involves embedding an extracted human or bovine tooth in acrylic resin and then grinding the surface to expose a flat area of either enamel or dentin.[5][9] This surface is then treated according to the manufacturer's instructions for the specific adhesive and resin cement system being tested, which may include acid etching and application of a bonding agent. A cylinder of restorative material is then bonded to the prepared surface using the resin cement. After a storage period, typically 24 hours in water at 37°C, the specimen is mounted in a universal testing machine, and a shear force is applied to the base of the cylinder until failure occurs.[4][5]

Microtensile Bond Strength (μ TBS) Testing Protocol

The μ TBS test is often considered to provide a more uniform stress distribution at the adhesive interface and allows for the testing of smaller, more clinically relevant surface areas.

[Click to download full resolution via product page](#)

Caption: Microtensile Bond Strength (μ TBS) Experimental Workflow.

In the μ TBS test, a flat enamel or dentin surface is prepared, and a block of composite resin is bonded to it using the resin cement and adhesive system under investigation.[10][11][12] After storage, this bonded assembly is sectioned into multiple small beams, typically with a cross-sectional area of approximately 1 mm².[6][10] These beams are then subjected to a tensile force in a universal testing machine until fracture occurs.[11] This method allows for multiple measurements from a single tooth and is believed to provide a more accurate representation of the true bond strength.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Shear bond strength of porcelain laminate veneers to enamel, dentine and enamel-dentine complex bonded with different adhesive luting systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bond strength of a self-adhesive resin cement to enamel and dentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative analysis of shear bond strength of lithium disilicate samples cemented using different resin cement systems: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shear bond strength of four resin cements used to lute ceramic core material to human dentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Evaluation of Bond Strength of Dual-Cured Resin Cements: An In-Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bond strength of dual-cured resin cements to human teeth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dentin bond strength of bioactive cement in comparison to conventional resin cement when photosensitized with Er,Cr:YSGG Laser - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shear and tensile bond testing for resin cement evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 11. researchgate.net [researchgate.net]
- 12. The microtensile bond strength test: Its historical background and application to bond testing - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Variolink's Adhesion to Enamel and Dentin: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1169904#validation-of-variolink-bond-strength-to-enamel-and-dentin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com